molecular formula C13H13N3O5S B14979188 2-hydroxy-6-oxo-N-[4-(prop-2-en-1-yloxy)phenyl]-1,6-dihydropyrimidine-5-sulfonamide

2-hydroxy-6-oxo-N-[4-(prop-2-en-1-yloxy)phenyl]-1,6-dihydropyrimidine-5-sulfonamide

Cat. No.: B14979188
M. Wt: 323.33 g/mol
InChI Key: WYEVLQUAVXWOAO-UHFFFAOYSA-N
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Description

2-hydroxy-6-oxo-N-[4-(prop-2-en-1-yloxy)phenyl]-1,6-dihydropyrimidine-5-sulfonamide is a complex organic compound with a unique structure that includes a pyrimidine ring, a sulfonamide group, and an allyloxyphenyl group

Preparation Methods

The synthesis of 2-hydroxy-6-oxo-N-[4-(prop-2-en-1-yloxy)phenyl]-1,6-dihydropyrimidine-5-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-diketones.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the pyrimidine derivative with sulfonyl chlorides under basic conditions.

    Attachment of the Allyloxyphenyl Group: The final step involves the attachment of the allyloxyphenyl group through a nucleophilic substitution reaction.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

2-hydroxy-6-oxo-N-[4-(prop-2-en-1-yloxy)phenyl]-1,6-dihydropyrimidine-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide or allyloxyphenyl groups can be replaced by other functional groups.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-hydroxy-6-oxo-N-[4-(prop-2-en-1-yloxy)phenyl]-1,6-dihydropyrimidine-5-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-hydroxy-6-oxo-N-[4-(prop-2-en-1-yloxy)phenyl]-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-hydroxy-6-oxo-N-[4-(prop-2-en-1-yloxy)phenyl]-1,6-dihydropyrimidine-5-sulfonamide can be compared with other similar compounds, such as:

    2-hydroxy-6-oxo-6-(2-aminophenyl)hexa-2,4-dienoate: This compound has a similar pyrimidine ring structure but differs in the functional groups attached.

    Imidazole Derivatives: These compounds also contain heterocyclic rings and exhibit a wide range of biological activities.

    Propargyl Compounds: These compounds contain propargyl groups and are known for their cytotoxic activity and potential therapeutic applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H13N3O5S

Molecular Weight

323.33 g/mol

IUPAC Name

2,4-dioxo-N-(4-prop-2-enoxyphenyl)-1H-pyrimidine-5-sulfonamide

InChI

InChI=1S/C13H13N3O5S/c1-2-7-21-10-5-3-9(4-6-10)16-22(19,20)11-8-14-13(18)15-12(11)17/h2-6,8,16H,1,7H2,(H2,14,15,17,18)

InChI Key

WYEVLQUAVXWOAO-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CNC(=O)NC2=O

Origin of Product

United States

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